molecular formula C25H21Cl3FNO3 B3127143 ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 338400-90-1

ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B3127143
CAS No.: 338400-90-1
M. Wt: 508.8 g/mol
InChI Key: LMRYMSOADIBQTQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The ester group could also undergo reactions such as hydrolysis, reduction, or transesterification.

Scientific Research Applications

Optical and Structural Properties

Research by Zeyada et al. (2016) on 4H-pyrano[3, 2-c]quinoline derivatives, including compounds with structural similarities to the target compound, has provided insights into their structural and optical properties. These studies indicate that such compounds can form polycrystalline structures in powder form, transitioning to nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Their optical properties, determined through spectrophotometer measurements, reveal significant details about the absorption parameters and electron transition types, which can be crucial for applications in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Applications in Heterocyclic Chemistry

The compound's involvement in heterocyclic chemistry is further highlighted by the work of Klásek et al. (2003), which described the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement to other quinoline derivatives. These transformations provide a foundation for understanding the chemical behavior and potential applications of the compound , such as in the development of new pharmaceuticals or organic materials (Klásek, Kořistek, Sedmera, & Halada, 2003).

Electrophilic Substitution Reactions

Furthermore, research by Zhao and Zhou (2010) on the regioselective SNAr reaction of poly-halo-quinoline-3-carboxylates, such as ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate, with various nucleophiles indicates the potential for similar electrophilic substitution reactions in the compound of interest. These reactions can lead to diverse derivatives with varying substituents, showcasing the compound's versatility in organic synthesis (Zhao & Zhou, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry. For example, some quinolines have antimalarial, antibacterial, or anticancer properties .

Properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl3FNO3/c1-3-33-25(32)20-12(2)30-19-10-9-15(21-16(27)5-4-6-18(21)29)24(31)23(19)22(20)14-8-7-13(26)11-17(14)28/h4-8,11,15,22,30H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRYMSOADIBQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)C(CC2)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl3FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
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ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
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ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
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ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Reactant of Route 5
ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

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